

# Application Note: Tetracaine Hydrochloride for Patch Clamp Electrophysiology

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## Compound of Interest

Compound Name: Tetracaine Hydrochloride

Cat. No.: B1683104

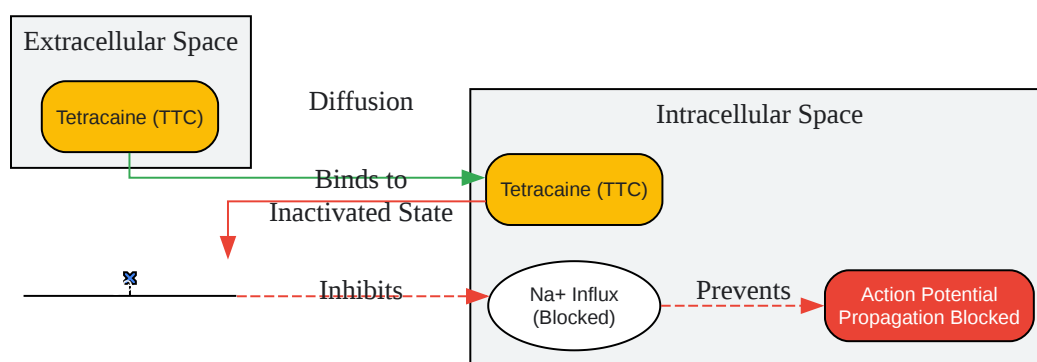
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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **Tetracaine hydrochloride** is a potent, long-acting local anesthetic of the ester class.[1][2] Its primary mechanism of action involves the blockade of voltage-gated ion channels, making it a valuable pharmacological tool in the field of electrophysiology for studying channel function and kinetics.[1][3] Tetracaine is primarily known for its inhibition of voltage-gated sodium channels (Nav), but it also modulates the function of other ion channels, including calcium channels, potassium channels, and acid-sensing ion channels (ASICs).[4][5][6][7] Its high lipid solubility allows it to readily penetrate the neuronal membrane to access its binding site on the intracellular side of the channel.[3][8] This application note provides a detailed protocol for the use of **tetracaine hydrochloride** in patch clamp electrophysiology experiments.

**Mechanism of Action** Tetracaine exerts its anesthetic effect by reversibly binding to and inhibiting voltage-gated sodium channels.[3] Upon administration, it diffuses across the cell membrane into the cytoplasm.[3] Inside the cell, tetracaine binds to a specific site on the intracellular portion of the sodium channel, stabilizing the channel in its inactivated state.[3] This prevents the conformational change required for channel opening in response to membrane depolarization, thereby blocking the influx of sodium ions.[3][8] The blockade of sodium influx inhibits the generation and propagation of action potentials, leading to a loss of sensation.[3][9]

Tetracaine's action is state-dependent, meaning its affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated). It exhibits a higher affinity for open and inactivated channels than for channels in the resting state. Beyond sodium channels, tetracaine is also known to be an allosteric blocker of calcium release channels (ryanodine receptors) and can inhibit certain potassium channels at higher concentrations.[6][7][10]



Mechanism of Tetracaine Action on Voltage-Gated Sodium Channels

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Caption: Tetracaine diffuses across the cell membrane and blocks voltage-gated sodium channels from the intracellular side.

## Data Presentation

The inhibitory effects of **tetracaine hydrochloride** are quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>), which varies depending on the ion channel subtype and the specific experimental conditions, such as the holding potential of the cell membrane.

Table 1: IC<sub>50</sub> Values of Tetracaine for Voltage-Gated Sodium Channels (Nav)

Channel Subtype	Cell Line	Holding Potential	IC50 Value	Citation(s)
<b>hNav1.5</b>	<b>CHO-K1</b>	<b>-90 mV</b>	<b>0.53 <math>\mu</math>M</b>	<b>[4]</b>
hNav1.5	HEK293	-120 mV	4.5 $\mu$ M	[11]
Nav1.5 (peak current)	CHO	Not Specified	7.7 $\mu$ M	[12]

| Nav1.5 (late current) | CHO | Not Specified | 0.52  $\mu$ M |[12] |

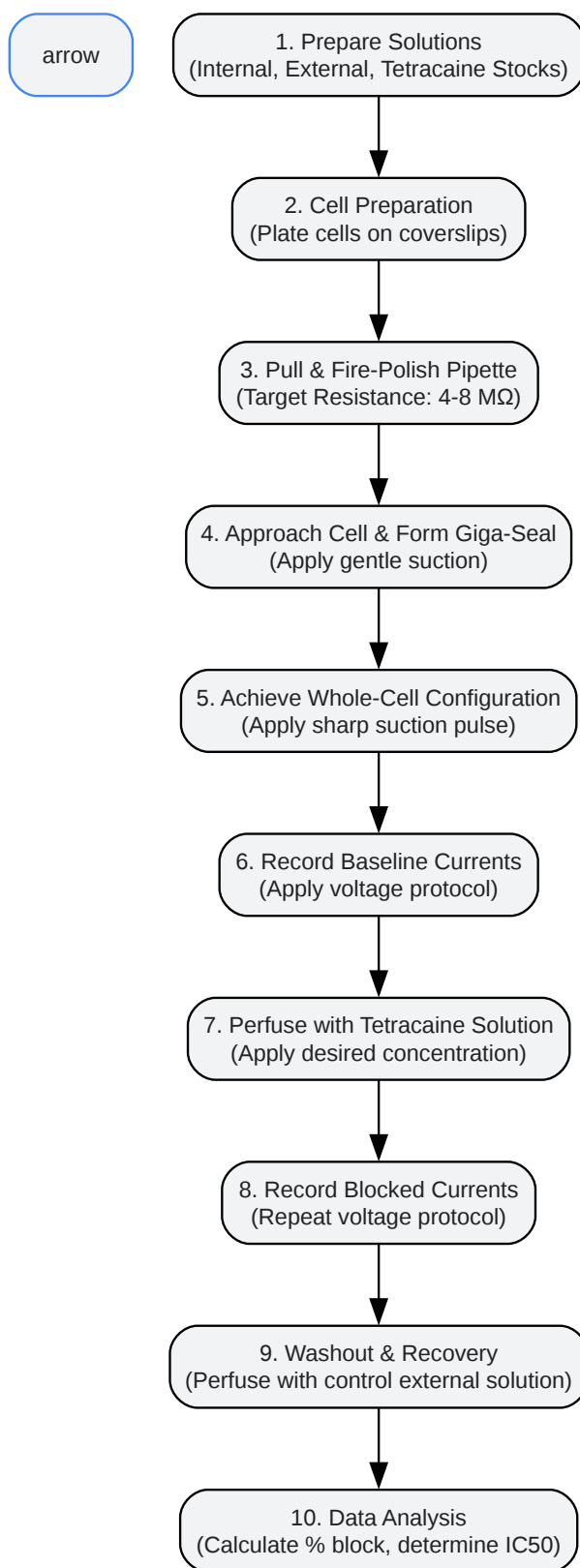
Table 2: IC50 Values of Tetracaine for Other Ion Channels

Channel Type	Cell/Tissue Type	Experimental Conditions	Effect	Citation(s)
<b>Acid-Sensing Ion Channel 3 (ASIC3)</b>	<b>CHO cells</b>	<b>Peak current measurement</b>	<b>IC50 of 9.96 <math>\pm</math> 1.88 mM</b>	<b>[5]</b>
Delayed Rectifier K+ Channels	Frog Skeletal Muscle	Voltage-clamp	2 mM reduces conductance	[7][10]

| Calcium Release Channels (Ryanodine Receptors) | Sarcoplasmic Reticulum | Not Specified | Allosteric blocker; high concentrations block release completely |[4][6][13] |

## Experimental Protocols

This section provides a detailed methodology for investigating the effects of **tetracaine hydrochloride** using the whole-cell patch clamp technique.



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Caption: Standard workflow for a patch clamp electrophysiology experiment using tetracaine.

## I. Materials and Reagents

- Cell Line: HEK293 or CHO cells stably expressing the ion channel of interest (e.g., Nav1.5).
- **Tetracaine Hydrochloride**: (CAS 136-47-0)
- External (Extracellular) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm/kg with glucose.[\[14\]](#)
- Internal (Intracellular) Solution: (in mM) 120 CsF, 10 CsCl, 5 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm/kg with glucose.[\[14\]](#) (Note: Cesium is used to block potassium channels).
- Equipment: Patch clamp amplifier, microscope, micromanipulator, perfusion system, borosilicate glass capillaries, pipette puller, and microforge.

## II. Solution Preparation

- Tetracaine Stock Solution (e.g., 10 mM):
  - **Tetracaine hydrochloride** has a molar mass of approximately 300.8 g/mol . To make a 10 mM stock solution, dissolve 3.01 mg of **tetracaine hydrochloride** in 1 mL of deionized water.
  - Store the stock solution in aliquots at -20°C to prevent degradation.
- Working Solutions:
  - On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations (e.g., 0.1 μM to 100 μM) using the external recording solution.
  - Ensure thorough mixing before use.

## III. Cell Preparation and Recording

- Cell Culture: Culture cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

- **Pipette Preparation:** Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a final resistance of 4-8 MΩ when filled with the internal solution.
- **Establish Whole-Cell Configuration:**
  - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
  - Using the micromanipulator, approach a single, healthy-looking cell with the patch pipette.
  - Apply gentle negative pressure to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.[\[15\]](#)
  - After establishing a stable giga-seal, apply a brief pulse of strong suction to rupture the membrane patch, achieving the whole-cell configuration.[\[15\]](#) This allows electrical and molecular access to the cell's interior.[\[16\]](#)

## IV. Voltage-Clamp Protocol and Tetracaine Application

- **Set Holding Potential:** Clamp the cell membrane at a holding potential where most channels are in the closed/resting state (e.g., -120 mV for Nav1.5 to ensure recovery from inactivation).[\[11\]](#)
- **Record Baseline Current:**
  - Apply a depolarizing voltage step to activate the channels of interest (e.g., a 50 ms step to -10 mV to open Nav1.5 channels).[\[11\]](#)
  - Apply these test pulses at a regular frequency (e.g., every 5-10 seconds) to monitor current stability.
  - Record the stable baseline current for at least 2-3 minutes.
- **Apply Tetracaine:**
  - Switch the perfusion system to deliver the external solution containing the desired concentration of tetracaine.

- Continue applying the voltage-step protocol and record the current as it is being blocked by the drug.
- Allow the effect to reach a steady state, which is observed when the current amplitude no longer decreases between pulses.
- Washout:
  - Switch the perfusion back to the control external solution to wash out the drug.
  - Record the recovery of the current to baseline levels. A successful washout confirms that the observed effect was due to the drug and not to the rundown of the current.
- Dose-Response:
  - To determine the IC<sub>50</sub>, repeat the protocol with a range of tetracaine concentrations on different cells.

## V. Data Analysis

- Measure Peak Current: For each test pulse, measure the peak amplitude of the inward current.
- Calculate Percentage of Block: The percentage of block for a given tetracaine concentration is calculated using the formula: % Block =  $(1 - (I_{TTC} / I_{Baseline})) * 100$  where  $I_{TTC}$  is the steady-state peak current in the presence of tetracaine and  $I_{Baseline}$  is the peak current before drug application.
- Determine IC<sub>50</sub>: Plot the percentage of block against the logarithm of the tetracaine concentration. Fit the data points to the Hill equation to determine the IC<sub>50</sub> value.

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